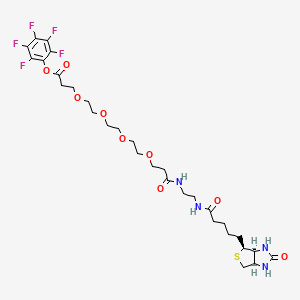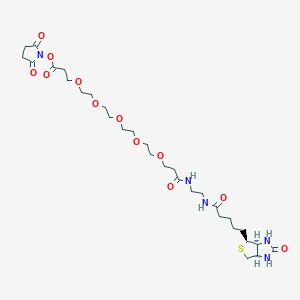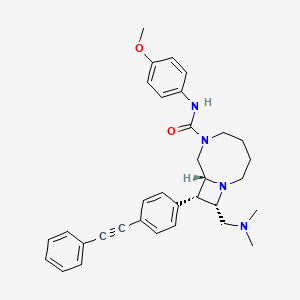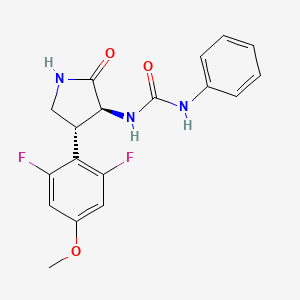
CDg16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CDg16 is a probe specific for activated macrophages, for visualizing inflammatory atherosclerotic plaques in vivo, and for targeting the orphan transporter Slc18b1/SLC18B1.
Applications De Recherche Scientifique
Autophagy and Gut Homeostasis
- Autophagy in Crohn’s Disease : Research has shown that autophagy, a process of degrading and recycling cellular components, is significant in the pathogenesis of Crohn's disease. Genetic variants in ATG16L1, a gene essential for autophagy, have been identified as risk factors for Crohn's disease. This finding suggests that alterations in autophagy processes can contribute to intestinal disorders (Xavier, Huett, & Rioux, 2008).
Cancer Research
- CD163 in Glioma : CD163 expression, related to CDg16, has been studied in glioma, a type of brain tumor. Higher CD163 expression is associated with poor prognosis, indicating its potential as a biomarker in glioma research (Liu et al., 2019).
- p16 Gene in Breast Tumors : The CDKN2/MTS-1/INK4A gene, also known as p16, plays a role in breast tumors. DNA methylation in the p16 gene has been studied to understand its inactivation and potential therapeutic manipulation in breast cancer (Woodcock et al., 1999).
Immunology and Infection
- CD16 in Natural Killer Cells : CD16, a receptor related to CDg16, is crucial in immune responses. Its role in natural killer cells and granulocytes highlights its importance in antibody-dependent cellular cytotoxicity and regulation of immune functions (Selvaraj et al., 1989).
Genetic Disorders
- TMEM165 in Congenital Disorders of Glycosylation : TMEM165 deficiencies, related to CDg16, are a part of Congenital Disorders of Glycosylation (CDG). These deficiencies impact glycosylation, leading to severe growth and psychomotor retardations. Understanding the role of TMEM165 in Golgi functions and ion homeostasis is crucial for developing therapies for CDG (Potelle et al., 2016).
Propriétés
Nom du produit |
CDg16 |
|---|---|
Formule moléculaire |
C27H23N5O3 |
Poids moléculaire |
465.51 |
Nom IUPAC |
N-(2-((6-Aminoacridin-3-yl)amino)-2-oxoethyl)-N-(4-methylbenzyl)isoxazole-5-carboxamide |
InChI |
InChI=1S/C27H23N5O3/c1-17-2-4-18(5-3-17)15-32(27(34)25-10-11-29-35-25)16-26(33)30-22-9-7-20-12-19-6-8-21(28)13-23(19)31-24(20)14-22/h2-14H,15-16,28H2,1H3,(H,30,33) |
Clé InChI |
AWIKXLPAZBIGTR-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=NO1)N(CC(NC2=CC3=NC4=CC(N)=CC=C4C=C3C=C2)=O)CC5=CC=C(C)C=C5 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CDg-16; CDg 16; CDg16 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3s)-1-{(1s,2r,4r)-4-[methyl(Propan-2-Yl)amino]-2-Propylcyclohexyl}-3-{[6-(Trifluoromethyl)quinazolin-4-Yl]amino}pyrrolidin-2-One](/img/structure/B1192401.png)


![N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide](/img/structure/B1192410.png)